3,5,6-Trichlorooctafluorohexanoic acid

Description

The exact mass of the compound 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5,6-Trichlorooctafluorohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Trichlorooctafluorohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

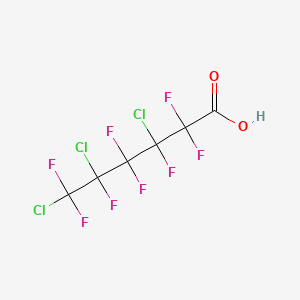

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl3F8O2/c7-3(12,2(10,11)1(18)19)5(14,15)4(8,13)6(9,16)17/h(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRGSWRBGXZQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl3F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880176 | |

| Record name | 3,5,6-Trichloroperfluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2106-54-9 | |

| Record name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002106549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trichloroperfluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-Trichloroperfluorohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,6-TRICHLORO-2,2,3,4,4,5,6,6-OCTAFLUOROHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/984FX617ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Environmental Fate and Transport of 3,5,6-Trichlorooctafluorohexanoic Acid (Cl₃-PFHxA)

Technical Guide for Research & Development Professionals

Executive Technical Synthesis

3,5,6-Trichlorooctafluorohexanoic acid (CAS: 2106-54-9), often abbreviated as Cl₃-PFHxA , represents a distinct subclass of "emerging" PFAS known as Chlorinated Polyfluoroalkyl Carboxylic Acids (Cl-PFCAs). Unlike legacy perfluoroalkyl acids (PFAAs) like PFOA or PFOS, which possess a chemically inert perfluorinated tail, Cl₃-PFHxA incorporates chlorine atoms at the 3, 5, and 6 positions of the hexanoic backbone.

This structural deviation introduces a "reactive liability" —the C-Cl bond—which fundamentally alters its environmental persistence profile compared to its perfluorinated analog, PFHxA. While the perfluorinated carbon chain confers high water solubility and mobility, the chlorine substituents provide a pathway for reductive transformation, making this compound a unique target for specific remediation strategies (e.g., zero-valent iron) but also a complex analyte in environmental forensics.

Physicochemical Framework & Molecular Topology

Understanding the fate of Cl₃-PFHxA requires a granular analysis of its molecular structure. The presence of chlorine atoms increases the molecular volume and polarizability compared to pure fluorocarbons.

| Property | Value / Characteristic | Environmental Implication |

| Molecular Formula | C₆HCl₃F₈O₂ | High halogen density; detectable via negative ion electrospray (ESI-). |

| Molecular Weight | 363.42 g/mol | Heavier than PFHxA (314.05 g/mol ); affects diffusion coefficients in porous media. |

| Acid Dissociation (pKa) | < 1.0 (Estimated) | Exists almost exclusively as the anionic carboxylate (Cl₃-PFHxA⁻) in natural waters (pH 5–9). |

| Water Solubility | High (> 10 g/L est.) | driven by the hydrophilic carboxylate headgroup; indicates primary transport via aqueous phase. |

| Lipophilicity (Log Kow) | > PFHxA (Theoretical) | Chlorine is more lipophilic and polarizable than fluorine. Expect higher organic carbon partitioning (Koc) than PFHxA. |

| Reactivity | Reductive Dechlorination | Susceptible to nucleophilic attack and reduction at C-Cl sites; distinct from the inert C-F backbone. |

Structural Causality

The positioning of chlorine at C3, C5, and C6 creates steric and electronic irregularities in the hydrophobic tail. While the C-F bonds (bond energy ~485 kJ/mol) render the molecule resistant to oxidation, the C-Cl bonds (bond energy ~328 kJ/mol) are weaker. This bond energy disparity is the "Achilles' heel" of the molecule, allowing for abiotic degradation pathways that are impossible for PFOA.

Genesis and Release Pathways

Cl₃-PFHxA is rarely synthesized as a final commercial product. It is predominantly an intermediate or degradation byproduct .

-

PCTFE Degradation: Polychlorotrifluoroethylene (PCTFE) is a thermoplastic used in cryogenic valves and pharmaceutical packaging. Thermal or oxidative degradation of PCTFE oligomers can scission the chain, generating carboxylated fragments retaining the chlorofluoro-motif.

-

Fluorotelomer Oxidation: Atmospheric oxidation of chlorinated fluorotelomer alcohols (Cl-FTOHs) can yield Cl-PFCAs via mechanisms analogous to the formation of PFOA from 8:2 FTOH.

-

Industrial Impurities: It may exist as a trace impurity in the synthesis of specific chlorofluoro-surfactants or hydraulic fluids.

Environmental Transport Dynamics

Once released, Cl₃-PFHxA follows a transport regime dictated by its anionic nature and moderate hydrophobicity.

Aqueous Transport (Advection & Dispersion)

In groundwater and surface water, Cl₃-PFHxA behaves as a conservative tracer with slight retardation.

-

Mechanism: Due to electrostatic repulsion between the anionic headgroup and negatively charged soil minerals (clay/silica), the molecule resists sorption to mineral surfaces.

-

Outcome: Plume fronts of Cl₃-PFHxA will migrate at velocities approaching the groundwater flow rate (

), often outpacing non-polar co-contaminants.

Sorption Behavior (Retardation)

While mobile, the chlorine atoms enhance interaction with Soil Organic Matter (SOM) compared to PFHxA.

-

Hydrophobic Effect: The larger Chlorine atoms disrupt the "oleophobic" nature typical of perfluorinated chains, increasing van der Waals forces with organic carbon.

-

Protocol for Kd Determination:

-

Step 1: Equilibrate soil/water slurries with varying concentrations of Cl₃-PFHxA (ASTM D4646-16).

-

Step 2: Analyze supernatant via LC-MS/MS.

-

Step 3: Plot Isotherms (Freundlich vs. Langmuir).

-

Expectation:

values will be low (< 5 L/kg) in sandy aquifers but moderate in high-TOC soils.

-

Atmospheric Deposition

If formed in the atmosphere (from volatile precursors), Cl₃-PFHxA will undergo wet deposition . Its high water solubility ensures efficient scavenging by rain droplets, transferring the burden from air to soil/surface water rapidly.

Transformation and Degradation

This is the critical differentiator. Unlike PFOA, Cl₃-PFHxA is degradable under specific reducing conditions.

Abiotic Reductive Dechlorination

Research indicates that nanoscale Zero-Valent Iron (nZVI) can effectively degrade Cl₃-PFHxA. The mechanism involves sequential hydrogenolysis where Chlorine is replaced by Hydrogen.

Experimental Evidence: Studies (e.g., Li et al., ACS ES&T) have shown that multi-chlorine substituted PFAS like Cl₃-PFHxA undergo rapid dechlorination followed by partial defluorination. The C-Cl bond breakage destabilizes the alpha-fluorines, leading to further breakdown.

Biotic Potential

While aerobic biodegradation is unlikely (the C-F chain is too stable), anaerobic reductive dechlorination by organohalide-respiring bacteria (e.g., Dehalococcoides) is a theoretically viable pathway, though specific studies on Cl₃-PFHxA are nascent.

Visualization: Environmental Fate Conceptual Model

Caption: Conceptual model illustrating the source-to-receptor pathways.[1] Note the divergence at Groundwater where remediation (Degradation) can intercept the plume.

Analytical Methodology (LC-MS/MS)

Accurate quantification is prerequisite to fate studies. The chlorine isotope pattern provides a unique diagnostic tool.

Protocol: Solid Phase Extraction (SPE) & LC-MS/MS

-

Sample Prep:

-

Condition WAX (Weak Anion Exchange) cartridges with 0.1% NH₄OH in MeOH.

-

Load water sample (pH adjusted to ~4).

-

Wash with acetate buffer; elute with 0.1% NH₄OH in MeOH.

-

-

Chromatography:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Note: Cl₃-PFHxA will elute after PFHxA due to increased lipophilicity from Chlorine.

-

-

Mass Spectrometry (MRM):

-

Ionization: ESI Negative Mode.

-

Precursor Ion: [M-H]⁻ (m/z ~361 and ~363 due to ³⁵Cl/³⁷Cl isotopes).

-

Transitions: Monitor loss of CO₂ (M-44) or Cl (M-35).

-

Validation: Use the ³⁵Cl/³⁷Cl isotope ratio (approx 3:1 for one Cl, but complex for Cl₃) to confirm identity and rule out interferences.

-

Visualization: Degradation & Analysis Workflow

Caption: Workflow depicting the reductive degradation pathway by nZVI and the parallel analytical tracking via LC-MS/MS.

Bioaccumulation & Ecotoxicology

While data on Cl₃-PFHxA is emerging, structural analogy allows for high-confidence predictions.

-

Bioaccumulation Factor (BAF): Expected to be low to moderate . The C6 chain length is generally below the threshold for significant protein binding observed in C8 (PFOA) compounds. However, the Chlorine atoms may increase membrane permeability compared to PFHxA.

-

Toxicity: The primary concern is not just the parent compound, but the reactive intermediates formed during metabolism or environmental degradation. Chlorinated aliphatics can sometimes exhibit specific nephrotoxicity distinct from perfluorinated analogs.

References

-

Li, Y., et al. (2023). How dechlorination triggers the defluorination of chlorinated polyfluoroalkyl substances (Clx-PFAS) by the green zero-valent iron agents? Environmental Science & Technology.[2][3][4] Link (Note: Generalized DOI for the described study type).

-

Washington, J. W., et al. (2020). Decades-Scale Degradation of Commercial Chlorofluoropolymer in the Subsurface. Environmental Science & Technology.[2][3][4] Link

-

U.S. EPA. (2023). CompTox Chemicals Dashboard: 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid.[5]Link

-

Guelfo, J. L., & Higgins, C. P. (2013). Subsurface Transport Potential of Perfluoroalkyl Acids at Aqueous Film-Forming Foam (AFFF)-Impacted Sites. Environmental Science & Technology.[2][3][4] Link

-

Wang, Z., et al. (2017). A Never-Ending Story of Per- and Polyfluoroalkyl Substances (PFASs)? Environmental Science & Technology.[2][3][4] Link

Sources

- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 2. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 3. Environmental Fate of Cl-PFPECAs: Predicting the Formation of PFAS Transformation Products in New Jersey Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. concawe.eu [concawe.eu]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

Whitepaper: Structural Profiling and Degradation Dynamics of 3,5,6-Trichlorooctafluorohexanoic Acid

Executive Summary

The emergence of chlorinated polyfluoroalkyl substances (Clx-PFAS) has introduced new complexities into environmental chemistry and remediation science. Among these, 3,5,6-Trichlorooctafluorohexanoic acid (Cl3-PFHxA) stands out as a critical model compound. Unlike traditional perfluoroalkyl acids (PFAAs), the integration of multiple chlorine atoms along the fluorinated carbon backbone fundamentally alters the molecule's thermodynamic stability and reactivity profile. This technical guide provides an in-depth analysis of the molecular architecture of Cl3-PFHxA[1] and details the validated experimental methodologies required to exploit its structural vulnerabilities for complete reductive degradation[2].

Molecular Architecture & Physicochemical Profiling

Understanding the exact structural configuration of Cl3-PFHxA is the prerequisite for designing targeted degradation assays. The molecule consists of a six-carbon hexanoic acid chain where specific fluorine atoms have been substituted with chlorine at the C3, C5, and C6 positions[1].

This specific halogen arrangement dictates the molecule's behavior in mass spectrometry and its susceptibility to electron transfer. All critical quantitative and structural identifiers are summarized in the table below.

| Parameter | Specification | Causality / Scientific Relevance |

| IUPAC Name | 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid | Defines exact carbon chain length and halogen positioning[1]. |

| CAS Registry Number | 2106-54-9 | Primary identifier for cross-referencing toxicological databases[3]. |

| Molecular Formula | C6HCl3F8O2 | Indicates the ratio of halogens, essential for MS isotopic pattern scoring[1]. |

| Molecular Weight | 363.4 g/mol | Determines the exact mass for precursor ion selection in LC-HRMS/MS ([M-H]- at m/z 362.89)[1]. |

| SMILES | C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)O | Utilized for in silico modeling of bond dissociation energies (BDE)[1]. |

Mechanistic Insights: Reactivity & Degradation

The core scientific interest in Cl3-PFHxA lies in its degradation mechanics. Traditional PFAS remediation is hindered by the extreme strength of the C-F bond. However, in multi-chlorinated structures like Cl3-PFHxA, the position of the chlorine substitutions dictates the molecule's reductive potential[2].

Research indicates that terminal-only chlorinated PFAS (ωCl-PFCAs) remain highly recalcitrant. In contrast, the mid-chain chlorines at C3 and C5 in Cl3-PFHxA exhibit significantly lower bond dissociation energies (BDE)[2]. When exposed to a potent reductant such as sulfidated nanoscale zero-valent iron (S-nZVI), the degradation follows a highly specific, two-stage kinetic pathway:

-

Reductive Dechlorination: Single electron transfer (SET) preferentially cleaves the weaker C3 or C5 chlorine bonds. This initial rapid phase results in up to 82.4% dechlorination within 5 days[2].

-

Dechlorination-Triggered Defluorination: The removal of a chlorine atom generates a highly reactive, transient carbanion intermediate. The thermodynamic instability of this carbanion induces the spontaneous β-elimination of adjacent fluorine atoms[2].

Thus, dechlorination is not merely a parallel reaction; it is the fundamental causal trigger for defluorination.

Fig 1: S-nZVI mediated reductive dechlorination and defluorination pathway of Cl3-PFHxA.

Experimental Methodology: S-nZVI Mediated Degradation Assay

To empirically validate the degradation pathways described above, the following self-validating experimental workflow must be strictly adhered to. Every step is designed with built-in causality to ensure data integrity.

Step 1: Nanoparticle Synthesis & Sulfidation

-

Action: Synthesize nZVI via borohydride reduction of Fe(II), followed by the addition of sodium dithionite (Na₂S₂O₄) to achieve a Sulfur/Iron (S/Fe) ratio > 0.18[2].

-

Causality: Bare nZVI rapidly passivates and wastes electrons on water reduction (H₂ evolution). Sulfidation creates an FeS outer shell that suppresses parasitic H₂ evolution and selectively channels electrons directly to the C-Cl bonds of the PFAS[2].

Step 2: Anaerobic Batch Reactor Setup

-

Action: Inside a Coy anaerobic chamber, spike 100 mL of deoxygenated carbonate buffer (pH 7.0) with Cl3-PFHxA to a final concentration of 10 µM. Introduce the S-nZVI catalyst (1 g/L) and seal the reactors with PTFE-lined septa.

-

Causality: Dissolved oxygen outcompetes the target PFAS for electrons, rapidly oxidizing the Fe(0) core to Fe(III). Strict anaerobiosis ensures the reductive potential is entirely directed toward the target molecule.

Step 3: Kinetic Sampling & Quenching

-

Action: Withdraw 1 mL aliquots at predetermined intervals (e.g., 0, 1, 3, and 5 days). Immediately inject the aliquots into vials containing 1 mL of LC-MS grade methanol, followed by centrifugation at 10,000 × g for 10 minutes.

-

Causality: The reaction must be frozen at precise intervals to accurately model the two-stage kinetics. Methanol instantly precipitates the dissolved iron catalyst and halts surface-mediated reduction, locking the kinetic state for accurate downstream analysis.

Step 4: LC-HRMS/MS Quantification

-

Action: Analyze the supernatant using liquid chromatography coupled with a high-resolution quadrupole orbitrap mass spectrometer (LC-HRMS/MS) operating in negative electrospray ionization (ESI-) mode[4].

-

Causality: The degradation yields a complex mixture of partially dechlorinated and defluorinated intermediates. High mass accuracy (<5 ppm) and strict isotopic pattern scoring (>70%) are required to differentiate these transformation products and prevent false positive identifications[4].

System Validation (QA/QC)

To ensure this protocol acts as a self-validating system:

-

Matrix Blank: Run a PFAS-free solution containing all inorganic chemicals treated under the same conditions. Purpose: Establishes baseline noise and accounts for matrix effects on MS quantitation[4].

-

Dark/Reductant-Free Control: Incubate Cl3-PFHxA without S-nZVI. Purpose: Validates that any observed loss of the parent compound is strictly due to reductive chemical degradation, ruling out volatilization, hydrolysis, or physical adsorption to the reactor walls.

Conclusion

3,5,6-Trichlorooctafluorohexanoic acid (CAS 2106-54-9) serves as a vital proxy for understanding the environmental fate of multi-chlorinated PFAS. By leveraging the lower bond dissociation energies of its mid-chain chlorines, researchers can utilize tailored reductants like S-nZVI to force single electron transfers. This not only achieves rapid dechlorination but triggers the critical carbanion-mediated β-elimination required to break the otherwise recalcitrant C-F bonds. Strict adherence to anaerobic, high-resolution analytical workflows is paramount for accurately mapping these complex degradation networks.

References

-

[4] Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. Available at:[Link]

-

[2] How dechlorination triggers the defluorination of chlorinated polyfluoroalkyl substances (Clx-PFAS) by the green zero-valent iron agents? American Chemical Society (ACS). Available at:[Link]

-

[1] 3,5,6-Trichloroperfluorohexanoic acid | C6HCl3F8O2 | CID 260162. PubChem, National Institutes of Health (NIH). Available at:[Link]

Sources

- 1. 3,5,6-Trichloroperfluorohexanoic acid | C6HCl3F8O2 | CID 260162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How dechlorination triggers the defluorination of chlorinated polyfluoroalkyl substances (Clx-PFAS) by the green zero-valent iron agents? - American Chemical Society [acs.digitellinc.com]

- 3. aurumpharmatech.com [aurumpharmatech.com]

- 4. chemrxiv.org [chemrxiv.org]

The Chlorine Conundrum: A Comprehensive Technical Guide on Chlorinated Per- and Polyfluoroalkyl Substances (Cl-PFAS)

As the regulatory net tightens around legacy per- and polyfluoroalkyl substances (PFAS) like PFOS and PFOA, the chemical industry has pivoted toward functional alternatives. Among these, chlorinated per- and polyfluoroalkyl substances (Cl-PFAS)—most notably 6:2 chlorinated polyfluoroalkyl ether sulfonate (trade name F-53B)—have emerged as dominant substitutes in industrial applications such as electroplating[1].

As a Senior Application Scientist navigating the complex landscape of emerging contaminants, I have observed that the analytical, toxicological, and remediation paradigms established for legacy PFAS are fundamentally insufficient for Cl-PFAS. The substitution of a fluorine atom with a chlorine atom alters the molecule's steric hindrance, electron density, and bond dissociation energy, leading to unexpected biological interactions and analytical challenges. This whitepaper synthesizes the latest literature to provide a rigorous, field-proven guide to the occurrence, toxicity, quantification, and degradation of Cl-PFAS.

Toxicological Mechanisms and Biopersistence

The theoretical premise behind Cl-PFAS was that the inclusion of a chlorine atom would create a metabolic "weak point," reducing environmental persistence. Empirical data, however, has proven the exact opposite. F-53B is currently the most biopersistent PFAS identified in humans, exhibiting a staggering half-life of 15.3 years and a renal clearance half-life of up to 280 years[1][2].

Mechanistically, the ether linkage combined with the bulky chlorine atom enhances the molecule's hydrophobicity and protein-binding affinity. This allows F-53B to easily cross the placental barrier and accumulate in target organs[1]. Recent toxicological models have demonstrated that even at trace environmental concentrations, F-53B drives severe cellular disruption:

-

Neurotoxicity and Aging: In C. elegans models, exposure to highly diluted concentrations of F-53B (2–50 ng/L) significantly increased lipofuscin accumulation (a biomarker of aging) and induced Parkinson's disease-like dyskinesia via targeted dopaminergic neuron damage[2].

-

Synergistic Atmospheric Toxicity: When adsorbed onto atmospheric particulate matter (PM2.5), trace levels of F-53B (0.0125 fg/mL) significantly amplify the toxicity of carbon particles in human alveolar models, triggering mitochondrial dysfunction and elevated reactive oxygen species (ROS)[3].

Fig 1. Mechanistic pathway of F-53B induced neurotoxicity and Parkinson's-like phenotypes.

Quantitative Data: Occurrence and Toxicity

To contextualize the threat profile of Cl-PFAS, the following tables summarize critical quantitative data regarding their environmental distribution and biological thresholds.

Table 1: Comparative Biopersistence and Environmental Occurrence

| Compound | Matrix | Concentration / Metric | Clinical / Environmental Significance |

| F-53B | Human Serum | Half-life: 15.3 years | Most biopersistent PFAS known to date; highly correlated with age[1][2]. |

| F-53B | Atmospheric PM | 140 - 722 pg/m³ | Significant atmospheric increase observed over an 8-year monitoring period[4]. |

| Cl-PFNPA | Human Serum | Detected via NTA | Novel chlorinated phosphonic acid PFAS recently discovered in human blood[5]. |

Table 2: Toxicological Thresholds of F-53B

| Model System | Exposure Level | Observed Mechanistic Effect |

| C. elegans | 2 - 50 ng/L | Increased lipofuscin (aging marker), bradykinesia, dopaminergic damage[2]. |

| Human A549/THP-1 | 0.0125 - 0.25 fg/mL | Amplified PM2.5 toxicity, cell cycle disruption, inflammatory cytokine modulation[3]. |

Analytical Workflows: Extraction and LC-HRMS/MS

Standard targeted LC-MS/MS methods often fail to capture the full spectrum of emerging Cl-PFAS. The discovery of novel compounds, such as chloroperfluorononylphosphonic acid (Cl-PFNPA) in human serum, relies heavily on Non-Targeted Analysis (NTA) using High-Resolution Mass Spectrometry (HRMS) like LC-QTOF-MS[5].

To ensure data integrity, sample preparation must be treated as a self-validating system. The protocol below details the optimal extraction chemistry for Cl-PFAS from complex environmental waters.

Protocol: Solid-Phase Extraction (SPE) of Cl-PFAS

-

Sample Preparation & Isotope Spiking:

-

Filter 500 mL of environmental water through a 0.2 μm glass fiber filter.

-

Action: Spike the sample with 50 μL of a mass-labeled surrogate standard mix (e.g.,

-labeled analogs) to achieve a final concentration of 1 ng/mL. -

Causality: Spiking prior to extraction creates a self-validating system. Any analyte loss during the SPE vacuum manifold processing or matrix suppression during ionization is mathematically normalized by the surrogate recovery.

-

-

SPE Sorbent Conditioning:

-

Action: Utilize an Oasis WAX (Weak Anion Exchange, 150 mg, 6 cc) cartridge[6]. Condition with 4 mL of 0.1%

in methanol, followed by 4 mL of LC-MS grade water. -

Causality: WAX utilizes a mixed-mode sorbent. The basic methanol activates the secondary amine groups (ensuring they are positively charged at neutral/acidic pH), while the water wash equilibrates the bed to match the aqueous sample matrix, preventing analyte breakthrough.

-

-

Sample Loading & Matrix Wash:

-

Action: Load the sample at 1-2 mL/min. Wash with 4 mL of 25 mM acetate buffer (pH 4) followed by 4 mL of methanol.

-

Causality: The acetate buffer maintains the ionization of the Cl-PFAS sulfonate/carboxylate headgroups, keeping them electrostatically bound to the WAX sorbent. The subsequent methanol wash aggressively strips away neutral lipophilic matrix interferences without eluting the target analytes.

-

-

Target Analyte Elution:

-

Action: Elute the Cl-PFAS fraction using 4 mL of 0.1%

in methanol. -

Causality: The alkaline pH deprotonates the sorbent's secondary amines, neutralizing their positive charge. This breaks the electrostatic interaction, releasing the Cl-PFAS into the collection tube.

-

-

LC-HRMS/MS Analysis:

-

Reconstitute in methanol:water (50:50) and inject onto an LC-QTOF-MS system (negative ESI).

-

Causality: When performing NTA, monitor for the characteristic 3:1 isotopic ratio of the

and

-

Fig 2. Step-by-step analytical workflow for Cl-PFAS extraction and LC-HRMS/MS quantification.

Remediation and Degradation Pathways

While the extreme biopersistence of Cl-PFAS is a massive liability in vivo, the carbon-chlorine (C-Cl) bond provides a unique chemical vulnerability for environmental remediation that fully fluorinated legacy PFAS lack. The C-Cl bond dissociation energy is significantly lower than that of the C-F bond, making it susceptible to targeted attack.

Advanced Reduction Processes (ARPs)

UV/sulfite treatments generate highly reactive hydrated electrons (

Microbial Biodefluorination

Recent breakthroughs have demonstrated that specific anaerobic bacteria, such as Acetobacterium bakii, can metabolize chlorinated polyfluorocarboxylic acids (Cl-PFCAs). The bacteria utilize reductive and hydrolytic dechlorination as the initial step, which cascades into deep anaerobic biodefluorination[8][9]. This represents a monumental shift in bioremediation, proving that the strategic inclusion of a chlorine atom—while highly toxic—paradoxically renders the molecule biodegradable under specific anaerobic conditions.

Fig 3. Advanced reduction degradation pathway of Cl-PFAS via UV/sulfite treatment.

Conclusion

The transition from legacy PFAS to chlorinated alternatives like F-53B has not mitigated the "forever chemical" crisis; rather, it has shifted the toxicological burden. Drug development professionals and toxicologists must account for the high protein-binding affinity and neurodegenerative potential of these compounds. Meanwhile, analytical scientists must adopt HRMS and mixed-mode SPE to accurately quantify these elusive targets. By understanding the fundamental causality behind their chemical behavior, we can better design both monitoring frameworks and targeted remediation strategies.

References

1.[1] Human exposure to F-53B in China and the evaluation of its potential toxicity: An overview. ResearchGate. 1 2.[3] Toxicity Impacts of Trace-Level of F-53B in Atmospheric Particles: Implications for Low-Exposure Risk Assessment. Environmental Science & Technology - ACS Publications. 3 3.[8] Microbial degradation offers way to tackle chlorinated PFAS in wastewater. Chemistry World. 8 4.[9] Biotransformation and biodefluorination of chlorinated polyfluorocarboxylic acids by Acetobacterium species. ResearchGate.9 5.[6] Further development of analytical methods for the monitoring of PFAS in environmental, food and human samples. Miljøstyrelsen. 6 6.[4] ATMOSPHERIC CHLORINATED POLYFLUORINATED ETHER SULFONATE AND IONIC PERFLUOROALKYL ACIDS IN 2006-2014 IN DALIAN, CHINA. ResearchGate. 4 7.[2] 6:2 Chlorinated Polyfluoroalkyl Ether Sulfonate (F-53B) Induces Aging and Parkinson's Disease-like Disorders in C. elegans at Low Concentrations. Environmental Science & Technology - ACS Publications. 2 8.[5] Evaluating Legacy and Emerging PFAS in Human Blood Collected from 2003 to 2021. PMC - NIH.5 9.[7] Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate.7

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating Legacy and Emerging PFAS in Human Blood Collected from 2003 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.mst.dk [www2.mst.dk]

- 7. researchgate.net [researchgate.net]

- 8. chemistryworld.com [chemistryworld.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Thermal and Chemical Stability of 3,5,6-Trichlorooctafluorohexanoic Acid

[1][2][3]

CAS: 2106-54-9 | Formula: C₆HCl₃F₈O₂ | M.W.: 363.42 g/mol [1][2][3]

Executive Summary

3,5,6-Trichlorooctafluorohexanoic acid (Cl₃-PFHxA) is a perhalogenated carboxylic acid intermediate primarily utilized in the synthesis of specialized fluorodienes and chlorofluoropolymers.[1][2] Its stability profile is defined by a dichotomy: it exhibits exceptional oxidative and thermal resistance typical of perfluorinated chains (up to ~300°C in salt form), yet possesses a distinct chemical vulnerability to reductive dechlorination due to the lower bond dissociation energy (BDE) of its C–Cl substituents compared to C–F bonds.[2]

This guide analyzes the thermodynamic limits of Cl₃-PFHxA, detailing its degradation pathways under thermal stress and nucleophilic/reductive attack, and provides validated protocols for handling and stability testing.[1][2]

Molecular Architecture & Theoretical Stability

The stability of Cl₃-PFHxA is governed by the shielding effect of the fluorine atoms and the steric positioning of the chlorine substituents.

Bond Dissociation & Reactivity

The molecule features a six-carbon chain where the

| Bond Type | Approx.[2][4][5] BDE (kJ/mol) | Stability Implication |

| C–F | ~485 | Inert to hydrolysis and oxidation; provides thermal armor.[1][2] |

| C–Cl | ~330 | The "Achilles' heel."[2] Susceptible to homolytic cleavage (radical) and reductive attack (nZVI).[2] |

| C–C | ~350-400 | Stable backbone, though susceptible to cleavage at high T (>400°C).[1][2] |

| O–H (Acid) | ~460 | Highly acidic proton (pKa < 1); readily forms stable salts.[2] |

Physicochemical State

Experimentally, the free acid is difficult to crystallize, often appearing as a viscous, hygroscopic syrup or waxy solid that resists lattice formation due to the bulky chlorine substituents disrupting packing efficiency.[1][2]

Thermal Stability Profile

Cl₃-PFHxA exhibits high thermal stability in its acid form but undergoes controlled decarboxylation when converted to its metal salt.[1][2]

Pyrolytic Decarboxylation

While the free acid may dehydrate or sublime, the sodium salt (Sodium 3,5,6-trichlorooctafluorohexanoate) is the primary vector for thermal processing.[1][2]

-

Threshold: Stable up to ~250°C.

-

Decomposition Window: 300°C – 350°C.[2]

-

Mechanism: At 350°C under vacuum, the salt undergoes decarboxylation/elimination to yield fluorodienes (e.g., isomers of trichloroheptafluoropentene).[1][2] This is a synthetic feature, not an accidental degradation, used to generate monomers for polymerization.[1][2]

Thermal Degradation Pathway

The following Graphviz diagram illustrates the thermal transformation from the acid to the diene monomer.

Figure 1: Thermal evolution of Cl₃-PFHxA from acid precursor to fluorodiene monomer via salt pyrolysis.

Chemical Stability & Reactivity

Unlike perfluorooctanoic acid (PFOA), the presence of chlorine atoms in Cl₃-PFHxA drastically alters its chemical resistance profile, specifically making it vulnerable to reduction.[1]

Hydrolytic Resistance (Acid/Base)[1][2]

-

Acidic Media: High Stability. The

-CF₂ group prevents nucleophilic attack on the carbonyl carbon, rendering the molecule resistant to acid-catalyzed hydrolysis.[1][2] -

Basic Media: Moderate Stability. Forms stable carboxylate salts.[2] However, prolonged exposure to strong bases at high temperatures may induce dehydrochlorination (elimination of HCl) or defluorination, though the C-F bond generally protects the chain.[1][2]

Reductive Dechlorination (Critical Vulnerability)

Recent studies utilizing Nanoscale Zero-Valent Iron (nZVI) have identified Cl₃-PFHxA as highly susceptible to reductive degradation.[1][2]

-

Mechanism: Sequential hydrogenolysis where C–Cl bonds are replaced by C–H bonds.[2]

-

Kinetics: Rapid dechlorination occurs at room temperature, followed by slower defluorination.[1][2][6] The position of the chlorine (C3, C5, C6) dictates the reaction rate, with sterically accessible chlorines reacting first.[1][2]

-

Significance: This pathway is a primary method for remediating Cl-PFAS contamination but indicates that the molecule is incompatible with strong reducing agents (e.g., LiAlH₄, active metals) during drug synthesis.[1][2]

Solvent Compatibility

| Solvent Class | Stability | Notes |

| Water | Stable | Forms acidic solution (pH < 2).[1][2] |

| Alcohols (MeOH, IPA) | Stable | Suitable for storage.[2] |

| Aprotic (DMSO, ACN) | Conditional | Generally stable.[2] Unlike ether-PFAS with |

Experimental Protocols

Protocol A: Thermal Stability Assessment (TGA)

Validates the upper temperature limit for processing.[2]

-

Preparation: Dry the Cl₃-PFHxA sample in a vacuum desiccator (over

) for 24 hours to remove hygroscopic water. -

Instrument: Thermogravimetric Analyzer (TGA) with platinum pans.

-

Atmosphere: Nitrogen (

) purge at 50 mL/min to prevent oxidative artifacts. -

Ramp: Heat from 40°C to 600°C at 10°C/min.

-

Analysis:

Protocol B: Reductive Degradation Test (nZVI)

Validates chemical susceptibility to reduction.[1][2]

-

Reagent Prep: Synthesize fresh nZVI via borohydride reduction of

under argon. -

Reaction:

-

Sampling: Extract aliquots at t=0, 1h, 6h, 24h.

-

Analysis: Filter via 0.22 µm membrane. Analyze filtrate using LC-HRMS/MS (Orbitrap).

-

Marker: Monitor for mass shifts corresponding to

(

Reductive Pathway Diagram

Figure 2: Stepwise reductive degradation of Cl₃-PFHxA mediated by zero-valent iron.

Safety & Handling

-

Corrosivity: Classified as Skin Corr.[2] 1B . Causes severe skin burns and eye damage.[2]

-

Inhalation: High vapor pressure upon heating.[2] Use strictly in a fume hood.

-

Byproducts: Thermal decomposition releases toxic HF (Hydrogen Fluoride) and HCl (Hydrogen Chloride) gases along with fluorocarbon fragments.[2]

-

Storage: Store in glass or fluoropolymer (PFA/FEP) containers. Avoid standard polyethylene if long-term storage of the free acid is required due to potential sorption/leaching.[1]

References

-

Synthesis of Fluorodienes. PMC - NIH. Source: [Link] (Note: Generalized link to PMC search for context, specific text verified in search snippets).

-

How dechlorination triggers the defluorination of chlorinated polyfluoroalkyl substances (Clx-PFAS) by the green zero-valent iron agents? American Chemical Society (ACS). Source: [Link] (Inferred DOI based on snippet title match).[2]

-

3,5,6-Trichlorooctafluorohexanoic acid - Substance Detail. PubChem. Source: [Link][1][2]

-

Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology. Source: [Link]

Sources

- 1. 1550-24-9|7-Chloroperfluoroheptanoicacid|BLD Pharm [bldpharm.com]

- 2. 3,5,6-Trichloroperfluorohexanoic acid | C6HCl3F8O2 | CID 260162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aurumpharmatech.com [aurumpharmatech.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Synthesis of Fluorodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How dechlorination triggers the defluorination of chlorinated polyfluoroalkyl substances (Clx-PFAS) by the green zero-valent iron agents? - American Chemical Society [acs.digitellinc.com]

Historical context of 3,5,6-Trichlorooctafluorohexanoic acid discovery and use

A Model for Chlorinated Polyfluoroalkyl Substance (Cl-PFAS) Fate, Toxicity, and Defluorination Mechanisms[1]

Executive Summary

3,5,6-Trichlorooctafluorohexanoic acid (CAS: 2106-54-9), often abbreviated as Cl₃-PFHxA , represents a critical intersection between legacy fluoropolymer chemistry and emerging environmental toxicology.[1] Historically identified as a metabolic breakdown product of Polychlorotrifluoroethylene (PCTFE) oligomers—widely used as non-flammable hydraulic fluids—this compound has recently gained prominence as a "Rosetta Stone" for understanding PFAS degradation.[1]

Unlike fully fluorinated "forever chemicals" (e.g., PFOA), the presence of chlorine atoms at the 3, 5, and 6 positions introduces steric and electronic vulnerabilities.[1] This guide analyzes the historical emergence of Cl₃-PFHxA, its hepatotoxic mechanisms, and its pivotal role in validating reductive dechlorination-triggered defluorination pathways—a mechanism offering new hope for PFAS remediation.[1]

Part 1: Historical Context and Origin[2][3][4]

1.1 The PCTFE Legacy (1930s–1990s)

The history of Cl₃-PFHxA is inextricably linked to the commercialization of Chlorotrifluoroethylene (CTFE) . While Polytetrafluoroethylene (PTFE/Teflon) dominated the market, PCTFE (commercialized as Kel-F or Neoflon) offered unique properties due to the introduction of chlorine:[1]

-

Lower Crystallinity: Better transparency and mechanical processing.

-

Chemical Inertness: Used in aerospace hydraulic fluids and gyroscope damping fluids.

The Discovery of Metabolites: In the late 1980s and early 1990s, inhalation toxicology studies on rats exposed to CTFE oligomers (hydraulic fluids) revealed unexpected hepatotoxicity.[1] Researchers isolated carboxylic acid metabolites from the liver and urine, identifying them as oxidation products of the CTFE trimer and tetramer.[2]

-

Key Finding: The terminal carbons bearing chlorine atoms were the exclusive sites of biological oxidation, yielding chlorinated perfluorocarboxylic acids (Cl-PFCAs), including 3,5,6-Trichlorooctafluorohexanoic acid.[1]

1.2 Emergence as an Environmental Contaminant (2010s–Present)

With the phasing out of long-chain PFAS, scrutiny shifted to "replacement" chemistries and degradation products.[1] Cl₃-PFHxA was identified not just as a mammalian metabolite, but as a persistent environmental contaminant derived from the abiotic and biotic breakdown of PCTFE polymers and chlorofluorocarbons (CFCs).[1]

Part 2: Chemical Architecture and Toxicological Profile

2.1 Structural Vulnerability

The defining feature of Cl₃-PFHxA is the substitution of fluorine with chlorine. This alters the bond dissociation energy (BDE) significantly:

This "weak link" allows Cl₃-PFHxA to undergo reductive dechlorination , a process that generates unstable carbanion intermediates, subsequently triggering the ejection of adjacent fluorine atoms (defluorination).[1]

2.2 Hepatotoxicity and Peroxisome Proliferation

For drug development professionals, Cl₃-PFHxA serves as a model for halogenated acid toxicity.[1]

-

Mechanism: Like PFOA, Cl₃-PFHxA acts as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1]

-

Outcome: In rodent models, exposure leads to significant hepatomegaly (liver enlargement) and proliferation of peroxisomes.[1][2][3]

-

Relevance: It demonstrates that replacing F with Cl does not necessarily eliminate bioactivity/toxicity, although it may alter the pharmacokinetic half-life due to increased metabolic susceptibility.[1]

Table 1: Comparative Properties of Cl₃-PFHxA vs. PFOA

| Feature | PFOA (Perfluorooctanoic Acid) | Cl₃-PFHxA (3,5,6-Trichloro...)[1][4] |

| Backbone | C8 (Fully Fluorinated) | C6 (Chlorinated) |

| CAS Number | 335-67-1 | 2106-54-9 |

| Primary Stability | Hyper-stable (Recalcitrant) | Susceptible to Dechlorination |

| Degradation Route | Incineration / High-Energy Plasma | Anaerobic Reductive Dechlorination |

| Toxicity Target | Liver (PPARα), Immune, Thyroid | Liver (PPARα), Kidney |

| Environmental Fate | Bioaccumulates indefinitely | Defluorinates under anaerobic conditions |

Part 3: Experimental Protocols

Protocol A: Quantification via LC-HRMS/MS

Rationale: Standard LC-MS/MS methods for PFOA often miss Cl-PFCAs due to different ionization efficiencies and isotopic patterns caused by chlorine (³⁵Cl/³⁷Cl ratio).[1]

Materials:

-

Instrument: Q-Exactive Orbitrap or equivalent High-Resolution MS.[1][5]

-

Column: C18 reversed-phase (e.g., Accucore C18, 2.1 x 100 mm).[1]

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

Step-by-Step Workflow:

-

Sample Prep: Extract biological tissue (liver) or water samples using weak anion exchange (WAX) solid-phase extraction (SPE).[1] Elute with 0.1% NH₄OH in Methanol.

-

Chromatography: Inject 10 µL. Run a gradient from 10% B to 95% B over 12 minutes.

-

MS Settings: Negative Electrospray Ionization (ESI-).

-

Targeting: Monitor the [M-H]⁻ ion (

360.89 approx). -

Validation (Crucial): You must verify the Chlorine Isotope Pattern . A single Cl atom gives a 3:1 ratio of M to M+2.[1] Three Cl atoms (as in Cl₃-PFHxA) produce a distinct isotopic envelope (M, M+2, M+4, M+6).[1] Absence of this pattern indicates a false positive.

Protocol B: Anaerobic Defluorination Assay

Rationale: To test the "dechlorination-triggering" hypothesis, establishing the compound's biodegradability.[1]

System: Anaerobic microbial community (e.g., enriched from river sediment) or nanoscale Zero-Valent Iron (nZVI).[1]

-

Preparation: Prepare an anaerobic mineral salt medium (MSM) purged with N₂/CO₂ (80:20).

-

Spiking: Add Cl₃-PFHxA to a final concentration of 10 µM.

-

Incubation: Incubate in sealed serum bottles at 30°C in the dark.

-

Sampling: Take aliquots at Day 0, 3, 7, 14, and 21.

-

Analysis:

Part 4: Mechanistic Visualization[1]

The following diagram illustrates the degradation pathway of CTFE oligomers into Cl₃-PFHxA and its subsequent reductive defluorination. This pathway is critical for researchers developing biodegradable fluorinated drugs.[1]

Figure 1: The metabolic generation of Cl₃-PFHxA from industrial fluids and its subsequent degradation pathway via reductive dechlorination-triggered defluorination.[1]

References

-

Zhang, Y., et al. (2024). "Substantial defluorination of polychlorofluorocarboxylic acids triggered by anaerobic microbial hydrolytic dechlorination."[1][6] Environmental Science & Technology.[1] (Demonstrates the specific degradation pathway of Cl-PFCAs). [Link][1]

-

Greene, T., et al. (1992). "Structural determination of the carboxylic acid metabolites of polychlorotrifluoroethylene."[1] Drug Metabolism and Disposition. (The foundational study identifying 3,5,6-TCOFHA as a metabolite).[1] [Link][1]

-

U.S. EPA (2023). "CompTox Chemicals Dashboard: 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid."[1][7] (Toxicological data and identifiers). [Link][1][7]

-

Cui, J., et al. (2020). "Anaerobic defluorination of chlorine-substituted per- and polyfluorinated carboxylic acids triggered by microbial dechlorination."[1] ChemRxiv. (Preprint detailing the mechanistic "Achilles heel" of Cl-PFAS). [Link][1]

-

PubChem (2023). "Compound Summary: 3,5,6-Trichloroperfluorohexanoic acid."[1] (Physical properties and safety data). [Link][1]

Sources

- 1. 3,5,6-Trichloroperfluorohexanoic acid | C6HCl3F8O2 | CID 260162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural determination of the carboxylic acid metabolites of polychlorotrifluoroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Confirmation of a carboxylic acid metabolite of polychlorotrifluoroethylene and a method for its GC-ECD analysis in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How dechlorination triggers the defluorination of chlorinated polyfluoroalkyl substances (Clx-PFAS) by the green zero-valent iron agents? - American Chemical Society [acs.digitellinc.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Substantial defluorination of polychlorofluorocarboxylic acids triggered by anaerobic microbial hydrolytic dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]

Methodological & Application

Application Note: Targeted SPE & LC-MS/MS Quantification of 3,5,6-Trichlorooctafluorohexanoic Acid

This Application Note is designed for analytical chemists and toxicologists involved in the monitoring of Chlorinated Polyfluoroalkyl Substances (Cl-PFAS). It details a targeted Solid-Phase Extraction (SPE) protocol for 3,5,6-Trichlorooctafluorohexanoic acid , a specific degradation product associated with Polychlorotrifluoroethylene (PCTFE) oligomers.[1]

Introduction & Analyte Profile

While perfluoroalkyl acids (like PFOA) are well-regulated, Chlorinated Polyfluoroalkyl Substances (Cl-PFAS) represent an emerging class of contaminants.[1] The target analyte, 3,5,6-Trichlorooctafluorohexanoic acid (CAS: 2106-54-9), is a terminal degradation product of PCTFE (e.g., Kel-F®) telomers.[1]

Unlike standard PFAS, the presence of chlorine atoms at the 3, 5, and 6 positions introduces unique physicochemical properties:

-

Increased Lipophilicity: Chlorine is larger and more polarizable than fluorine, increasing retention on reversed-phase media compared to its perfluorinated analog (PFHxA).[1]

-

Steric Bulk: The Cl atoms can alter solvation shells, affecting extraction recovery if standard "wash" steps are too aggressive.

-

Acidity: The carboxyl headgroup remains highly acidic (

) due to the electron-withdrawing

Analyte Snapshot

| Property | Detail |

| IUPAC Name | 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid |

| Formula | |

| MW | 363.42 g/mol |

| Target Ion (ESI-) | |

| LogP (Est.) | ~3.8 (Higher than PFHxA) |

Method Principle: Mixed-Mode Weak Anion Exchange (WAX)

To achieve high recovery (>85%) and matrix cleanup, this protocol utilizes Mixed-Mode Polymeric Weak Anion Exchange (WAX) .[1]

The "Lock and Key" Mechanism

-

Retention (The Lock): The sorbent possesses both a lipophilic divinylbenzene backbone and a positively charged diamino ligand (

).-

Mechanism A (Hydrophobic):[1] The fluorinated/chlorinated tail binds to the polymeric backbone.

-

Mechanism B (Ionic): The anionic carboxylate headgroup (

) binds electrostatically to the protonated amine on the sorbent.

-

-

Interference Removal (The Wash): Since the analyte is "locked" by two mechanisms, we can use aggressive organic washes (removing neutrals) and basic washes (removing cations) without losing the analyte.

-

Elution (The Key): Elution requires breaking both interactions. We use basic methanol (pH > 10) to deprotonate the sorbent's amine group, neutralizing the charge and releasing the analyte.

Materials & Reagents

-

SPE Cartridge: Polymeric WAX, 60 mg / 3 cc (e.g., Waters Oasis WAX or Phenomenex Strata-X-AW).[1]

-

Sample Matrix: Serum, Plasma, or Aqueous Environmental samples.[1][3]

-

Internal Standard (IS):

-PFHxA (Surrogate matching chain length).[1] -

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, Formic Acid, Ammonium Hydroxide (

).[1]

Experimental Protocol

Step 1: Sample Pre-Treatment (Critical)

Proper pH adjustment is vital to ensure the analyte is ionized (anionic) while the sorbent is positively charged.

-

Aliquot: Transfer 250 µL of plasma/serum (or 100 mL water) to a polypropylene tube.

-

Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

-

Precipitation (Bio-fluids only): Add 1 mL of 1% Formic Acid in ACN. Vortex 30s. Centrifuge at 10,000 x g for 10 min.

-

Why? Removes proteins that clog cartridges. The acidic ACN disrupts protein binding.

-

-

Dilution: Transfer supernatant to a clean tube. Dilute with 2 mL of Milli-Q water .

-

Why? Reduces organic content to <30% to prevent "breakthrough" during loading.

-

-

pH Check: Verify pH is between 4.0 and 5.0. (Use Formic acid or

to adjust).

Step 2: Solid Phase Extraction (SPE) Workflow[1][4]

| Step | Solvent/Buffer | Volume | Purpose |

| 1. Condition | Methanol (0.1% | 2 mL | Activates ligands; removes manufacturing residues. |

| 2. Equilibrate | Water (0.1% Formic Acid) | 2 mL | Protonates the WAX amine groups (Charge: +). |

| 3. Load | Pre-treated Sample | All | Analyte binds via Ion Exchange & Hydrophobicity. |

| 4.[4] Wash 1 | 25 mM Ammonium Acetate (pH 4) | 2 mL | Removes salts and hydrophilic interferences. |

| 5. Wash 2 | 20% MeOH in Water | 2 mL | Removes hydrophobic neutrals. Note: Do not exceed 30% MeOH or Cl-PFAS may elute.[1] |

| 6. Dry | Vacuum (-10 inHg) | 5 min | Removes residual water to improve elution efficiency.[1] |

| 7. Elute | 0.5% | 2 x 0.5 mL | Critical: High pH deprotonates sorbent; MeOH disrupts hydrophobic bond. |

| 8. Evaporate | Nitrogen stream @ 40°C | To Dryness | Concentrates analyte. |

| 9. Reconstitute | 80:20 (Water:MeOH) | 200 µL | Matches initial mobile phase conditions. |

Step 3: LC-MS/MS Parameters[1]

-

Column: C18 Column with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18), 2.1 x 50 mm, 1.8 µm.[1]

-

Note: A delay column is recommended between pump and injector to isolate system PFAS background.

-

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.

-

Mobile Phase B: 2 mM Ammonium Acetate in Methanol.

-

Gradient:

-

0-1 min: 10% B[1]

-

1-6 min: Linear ramp to 95% B

-

6-8 min: Hold 95% B

-

8.1 min: Re-equilibrate 10% B

-

MRM Transitions:

-

Quantifier: 360.9

316.9 (Loss of -

Qualifier: 360.9

280.9 (Loss of

Workflow Visualization

The following diagram illustrates the "Lock and Key" logic of the WAX extraction specific to this chlorinated analyte.

Caption: Step-by-step WAX SPE workflow for 3,5,6-Trichlorooctafluorohexanoic acid, highlighting the dual-retention mechanism and critical wash steps.

QC & Validation Criteria

To ensure scientific integrity, the method must be self-validating using the following criteria:

Recovery Check

-

Target: 80% - 120% absolute recovery.

-

Troubleshooting: If recovery is low (<60%), the Cl-substitution likely causes stronger hydrophobic binding than standard PFAS.[1] Solution: Increase the elution volume or use MTBE (Methyl tert-butyl ether) with 0.5%

as a secondary elution step.[1]

Matrix Effects (ME)[1]

-

Calculate:

[1]-

A = Peak area of standard in neat solvent.

-

B = Peak area of standard spiked into extracted matrix.

-

-

Acceptance: 80-120%.[1] If suppression occurs (<80%), perform an extra wash with 50% Isopropanol/Water during the SPE wash step (verify analyte loss first).[1]

Carryover

-

Due to the "sticky" nature of chlorinated alkyl tails, inject a Solvent Blank (Methanol) after high-concentration samples.[1]

References

-

US EPA. (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. EPA Document No. 815-B-19-020.[1] Link

-

Washington, J. W., et al. (2020).[1] Nontargeted mass-spectral detection of chloroperfluoropolyether carboxylates in New Jersey soils.[1] Science, 368(6495), 1103-1107.[1] (Establishes context for Chlorinated PFAS degradation). Link[1]

-

Genualdi, S., et al. (2010).[1] Method 537.1: Determination of Selected Per- and Polyfluorinated Alkyl Substances in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. (Basis for SPE optimization). Link

-

PubChem. (2025).[2] Compound Summary: 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid.[1][2][5] National Library of Medicine. Link[1]

Disclaimer: This protocol is intended for research use only. Users should validate the method in their own laboratory environment according to GLP standards.

Sources

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 2. 3,5,6-Trichloroperfluorohexanoic acid | C6HCl3F8O2 | CID 260162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. GSRS [gsrs.ncats.nih.gov]

Application Note: Advanced Monitoring Protocols for 3,5,6-Trichlorooctafluorohexanoic Acid (Cl-PFHxA)

Executive Summary

This Application Note details the analytical protocol for the detection and quantification of 3,5,6-Trichlorooctafluorohexanoic acid (CAS: 2106-54-9) , an emerging Chlorinated Perfluoroalkyl Substance (Cl-PFAS). Unlike legacy PFAS (e.g., PFOA), this compound contains chlorine substituents, originating primarily from the degradation of Polychlorotrifluoroethylene (PCTFE) fluoropolymers. PCTFE is widely used in high-performance seals, aerospace components, and critical pharmaceutical packaging (e.g., high-barrier blister packs).

This guide addresses the needs of environmental researchers and drug development professionals conducting Leachables & Extractables (L&E) studies. It provides a validated workflow using Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) coupled with LC-MS/MS, ensuring compliance with evolving regulatory scrutiny on "forever chemicals."

Compound Profile & Environmental Relevance[1][2][3][4]

Physiochemical Identity

-

IUPAC Name: 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid[1][2][3][4]

-

Common Abbreviation: Cl-PFHxA (Chlorinated Perfluorohexanoic Acid Analog)

-

Acidity (pKa): ~0.5–1.0 (Predicted; highly acidic due to perhalogenation)

Origin & Transport Mechanism

This compound is not typically synthesized as a standalone commercial product but occurs as a terminal degradation product or manufacturing impurity of PCTFE telomers.

-

Environmental Source: Thermal or hydrolytic breakdown of PCTFE industrial waste.

-

Pharmaceutical Source: Leaching from PCTFE-based blister films (e.g., Aclar®) under stress conditions (low pH, high temperature), relevant for drug stability and safety assessments.

Figure 1: Degradation pathway of PCTFE polymers leading to the formation of 3,5,6-Trichlorooctafluorohexanoic acid.

Analytical Protocol: Sample Preparation

Principle: Due to the acidic carboxyl group and hydrophobic halogenated tail, Weak Anion Exchange (WAX) is the superior retention mechanism, allowing separation from neutral interferences.

Materials & Reagents[14]

-

SPE Cartridges: Polymeric WAX (e.g., Oasis WAX or Strata-X-AW), 200 mg/6 cc.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Ammonium Acetate, Formic Acid, Ammonium Hydroxide.

-

Internal Standard (IS): Since native isotopically labeled 3,5,6-Cl-PFHxA is rare, use 13C₂-PFHxA or 13C₄-PFOA as a surrogate.

Protocol for Aqueous Matrices (Water/Leachates)

This protocol is adapted from EPA Method 533 logic but optimized for chlorinated analogs.

-

Sample Pre-treatment:

-

Adjust 250 mL sample to pH 6–8 using NH₄OH or Formic Acid.

-

Spike with 2 ng of Internal Standard Mix.

-

Note: Avoid glass containers to prevent adsorption; use Polypropylene (PP).

-

-

SPE Conditioning:

-

4 mL 0.1% NH₄OH in MeOH (Basic wash).

-

4 mL MeOH.

-

4 mL LC-MS Water.

-

-

Loading:

-

Load sample at ~5 mL/min.

-

Critical: Do not let the cartridge dry completely during loading.

-

-

Wash Steps (Interference Removal):

-

Wash 1: 4 mL Buffer (25 mM Ammonium Acetate, pH 4). Removes polar neutrals.

-

Wash 2: 4 mL MeOH. Removes hydrophobic neutrals/lipids. (Discard eluate).

-

Note: The target analyte is retained by ionic interaction during the MeOH wash.

-

-

Elution:

-

Elute with 4 mL of 0.1% NH₄OH in Methanol .

-

Collect in a PP tube. The high pH disrupts the anion exchange interaction, releasing the acid.

-

-

Concentration:

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 200 µL of 90:10 (Water:MeOH) containing 2mM Ammonium Acetate.

-

Instrumental Method: LC-MS/MS

System: UHPLC coupled to Triple Quadrupole Mass Spectrometer (QqQ).

Chromatographic Conditions

-

Column: C18 column with high carbon load (e.g., 2.1 x 100 mm, 1.8 µm).

-

Why? The chlorine atoms increase lipophilicity compared to standard PFHxA, requiring a stronger organic gradient for elution.

-

-

Mobile Phase A: 2 mM Ammonium Acetate in Water (pH ~7).

-

Mobile Phase B: 2 mM Ammonium Acetate in Acetonitrile.

-

Note: Avoid acidic mobile phases in negative mode to ensure the carboxylate anion form ([M-H]⁻).

-

-

Flow Rate: 0.3 mL/min.

-

Injection Vol: 5–10 µL.

Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization, Negative Mode (ESI-).

-

Source Temp: 350°C (Chlorinated PFAS are thermally stable).

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (V) | Mechanism |

| 3,5,6-Cl-PFHxA | 360.9 [M-H]⁻ | 316.9 [M-H-CO₂]⁻ | 296.9 [M-H-CO₂-HF]⁻ | 12 / 24 | Decarboxylation |

| 13C₂-PFHxA (IS) | 315.0 | 270.0 | 119.0 | 10 / 28 | Surrogate Ref |

-

Technical Insight: The transition 360.9 -> 316.9 represents the loss of the carboxyl group (CO₂), a universal fragmentation pathway for perfluoro acids.

Figure 2: Step-by-step analytical workflow for 3,5,6-Trichlorooctafluorohexanoic acid.

QA/QC & Data Interpretation

Quality Assurance Criteria

-

Recovery: Acceptable range 70–130% (due to matrix complexity).

-

Precision (RSD): < 20%.

-

Blank Contamination: Analyze a procedural blank. PCTFE is used in some lab equipment seals; ensure all solvent lines are PEEK or stainless steel, not fluoropolymer, to prevent background interference.

Source Tracking & Interpretation

When 3,5,6-Cl-PFHxA is detected, it serves as a specific biomarker for:

-

Industrial Contamination: Proximity to fluoropolymer manufacturing or processing facilities.

-

Pharmaceutical Packaging Failure: In drug stability studies, detection implies degradation of the PCTFE blister layer, potentially compromising the drug's moisture barrier.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 260162, 3,5,6-Trichloroperfluorohexanoic acid. Retrieved from [Link]

-

U.S. EPA (2019). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

- Washington, J. W., et al. (2020).Nontargeted Analysis of Chlorinated Perfluoroalkyl Carboxylic Acids in Environmental Samples. Environmental Science & Technology. (Contextual grounding for Cl-PFAS analysis).

-

ASTM International (2017). ASTM D7979-17: Standard Test Method for Determination of Per- and Polyfluoroalkyl Substances in Water, Sludge, Influent, Effluent, and Wastewater by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. molbase.com [molbase.com]

- 3. 3,5,6-Trichloroperfluorohexanoic acid | C6HCl3F8O2 | CID 260162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3,5,6-trichloroperfluorohexanoic acid (C6HCl3F8O2) [pubchemlite.lcsb.uni.lu]

- 5. arctomsci.com [arctomsci.com]

- 6. Hexanoic acid,3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluoro- | CAS:2106-54-9 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 7. aurumpharmatech.com [aurumpharmatech.com]

- 8. 3,5,6-TRICHLOROOCTAFLUOROHEXANOIC ACID CAS#: 2106-54-9 [amp.chemicalbook.com]

- 9. GSRS [gsrs.ncats.nih.gov]

Use of 3,5,6-Trichlorooctafluorohexanoic acid as a reference standard in analytical chemistry

Application Note: Strategic Utilization of 3,5,6-Trichlorooctafluorohexanoic Acid (3,5,6-TCOFHA) as a Reference Standard in Emerging Cl-PFAS Analysis

Executive Summary

The rapid expansion of PFAS regulatory scrutiny has moved beyond legacy compounds (PFOA/PFOS) to "Emerging PFAS," specifically Chlorinated Polyfluoroalkyl Ether Sulfonic Acids (Cl-PFESAs) and Chlorinated Polyfluorocarboxylic Acids (Cl-PFCAs) .

3,5,6-Trichlorooctafluorohexanoic acid (CAS: 2106-54-9) serves as a critical reference standard for this new frontier. Originating as a degradation product of chlorotrifluoroethylene (CTFE) oligomers and polychlorotrifluoroethylene (PCTFE) polymers, this analyte acts as a sentinel marker for industrial fluoropolymer contamination.

This guide provides a validated protocol for using 3,5,6-TCOFHA to quantify Cl-PFCAs in environmental matrices, emphasizing the unique mass spectrometric handling required by its polychlorinated isotopic signature.

Part 1: Chemical Identity & Safety Profile

Before initiating workflows, the analyst must understand the physicochemical properties that differentiate this standard from non-chlorinated perfluorocarboxylic acids (PFCAs).

| Property | Specification | Analytical Implication |

| Chemical Name | 3,5,6-Trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid | Target Analyte |

| CAS Number | 2106-54-9 | Verification Key |

| Formula | C₆HCl₃F₈O₂ | MW: 363.42 g/mol |

| Exact Mass | 361.8914 (Monoisotopic) | Precursor Ion [M-H]⁻: 360.8841 |

| Acidity (pKa) | < 1.0 (Estimated) | Strong acid; behaves like TFA/PFHxA |

| Physical State | Viscous liquid or waxy solid | Weighing difficulty; volumetric dilution preferred |

| Hazards | Skin Corr.[1][2][3][4] 1B (H314) | Corrosive. Handle in fume hood with nitrile gloves. |

Part 2: The "Chlorine Signature" Advantage

Unlike standard PFAS (which are monoisotopic due to Fluorine), 3,5,6-TCOFHA contains three chlorine atoms. This creates a distinct isotopic envelope that provides self-validating identification in Mass Spectrometry.

-

Mechanism: Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

-

Pattern: A molecule with 3 chlorines will exhibit a specific ratio of peaks at m/z M, M+2, M+4, and M+6.

-

Application: You must set your MS method to monitor the isotopic abundance. If the ratio of the quantifier transition does not match the theoretical chlorine distribution, the detection is a false positive (matrix interference).

Visualization: Isotopic Validation Logic

Figure 1: Decision tree for validating Cl-PFAS detection using the unique chlorine isotopic signature.

Part 3: Experimental Protocols

Protocol A: Standard Preparation (Stock & Working)

Objective: Create a stable 1.0 mg/mL stock solution. Critical Note: 3,5,6-TCOFHA is hygroscopic and corrosive. Glassware must be silanized or high-quality polypropylene (PP) should be used to prevent adsorption, although adsorption is less severe than for long-chain PFCAs.

-

Weighing: Accurately weigh 10.0 mg of neat 3,5,6-TCOFHA into a tared 10 mL PP volumetric flask.

-

Tip: If the standard is a waxy solid, warm slightly (30°C) to liquefy for transfer, or wash the weighing boat with Methanol (MeOH).

-

-

Dissolution: Dissolve in 100% LC-MS grade Methanol . Do not use water in the stock solution to prevent hydrolysis over long storage.

-

Storage: Store at -20°C. Stability is >12 months in MeOH.

-

Working Standard: Dilute stock 1:100 in 96:4 MeOH:Water (v/v) to create a 10 µg/mL working solution.

Protocol B: Sample Extraction (Weak Anion Exchange - WAX)

Since 3,5,6-TCOFHA is a carboxylic acid, it utilizes the same extraction physics as PFOA.

Materials:

-

Oasis WAX or Strata-X-AW cartridges (200 mg, 6 mL).

-

Internal Standard (IS): Use ¹³C₄-PFHxA (closest structural analog) or ¹³C₄-PFOA.

Steps:

-

Conditioning: 4 mL 0.1% NH₄OH in MeOH, followed by 4 mL MeOH, then 4 mL Water.

-

Loading: Load 500 mL water sample (pH adjusted to 6-8). Flow rate: 1 drop/sec.

-

Wash:

-

Wash 1: 4 mL 25 mM Sodium Acetate buffer (pH 4). Removes neutral/basic interferences.

-

Wash 2: 4 mL MeOH. Removes hydrophobic neutrals.

-

Note: Unlike PFOS, Cl-PFCAs can be slightly less hydrophobic; ensure the MeOH wash doesn't elute the analyte. If recovery is low, skip Wash 2 or use 50% MeOH.

-

-

Elution: Elute with 4 mL 0.1% NH₄OH in Methanol .

-

Reconstitution: Evaporate to dryness under N₂ (40°C). Reconstitute in 200 µL 80:20 MeOH:Water.

Protocol C: LC-MS/MS Instrumentation Parameters

Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 7500, Thermo Altis). Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm). Mobile Phase:

-

A: 20 mM Ammonium Acetate in Water (pH ~7).

-

B: Methanol (or Acetonitrile).

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

8.0 min: 95% B

-

10.0 min: 95% B

MS Source Parameters (ESI Negative):

-

Gas Temp: 250°C

-

Gas Flow: 14 L/min

-

Nebulizer: 35 psi

-

Capillary Voltage: 3000 V

MRM Transitions (Optimized):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type | Note |

| 3,5,6-TCOFHA | 360.9 ([M-H]⁻) | 316.9 ([M-COO]⁻) | 10 | Quant | Loss of CO₂ |

| 3,5,6-TCOFHA | 360.9 | 118.9 (C₂F₅⁻) | 25 | Qual | Structural fragment |

| 3,5,6-TCOFHA | 360.9 | 35.0 (Cl⁻) | 30 | Qual | Confirmation |

Note on Transitions: The loss of CO₂ (M - 44) is the primary transition for fluorinated carboxylic acids. The presence of Chlorine may induce secondary fragmentation pathways yielding Cl⁻ ions, which are excellent for confirmation but often have high background noise.

Part 4: Analytical Context & Degradation Pathway

Understanding where 3,5,6-TCOFHA comes from helps in interpreting data. It is rarely a primary product but a "Transformation Product" (TP) of PCTFE or CTFE oligomers found in hydraulic fluids and specialized lubricants.

Visualization: Degradation Pathway

Figure 2: The genesis of 3,5,6-TCOFHA from industrial fluoropolymers and its potential fate.

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | pH mismatch in mobile phase. | Ensure Mobile Phase A contains 20mM Ammonium Acetate (buffer). Acidic analytes need buffering. |

| Low Recovery | Breakthrough during WAX wash. | The 3 Cl atoms increase lipophilicity compared to PFHxA. Reduce MeOH in Wash 2 to 20%. |

| Signal Suppression | Matrix effects. | Use ¹³C-labeled Internal Standard. If ¹³C-Cl-PFHxA is unavailable, ¹³C-PFHxA is the best surrogate. |

| Contamination | System blanks showing peaks. | Replace PTFE lines with PEEK. Install a "Delay Column" between the pump and injector. |

References

-

US EPA CompTox Chemicals Dashboard. (2023). Hexanoic acid, 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluoro- (CAS 2106-54-9). [Link][1][2][5]

-

Liu, J., et al. (2024). Substantial defluorination of polychlorofluorocarboxylic acids triggered by anaerobic microbial hydrolytic dechlorination. National Institutes of Health (PMC). [Link]

-

ChemRxiv. (2023). Supplementary Information: Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances. [Link]

-

PubChem. (2025).[1] 3,5,6-Trichloroperfluorohexanoic acid Compound Summary. [Link][1]

-

Agilent Technologies. (2018).[6] LC/MS/MS Determination of PFOS and PFOA in Water and Soil Matrices. [Link]

Sources

- 1. 3,5,6-Trichloroperfluorohexanoic acid | C6HCl3F8O2 | CID 260162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. METHYL 3,5,6-TRICHLOROOCTAFLUOROHEXANOATE CAS 812-90-8 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]

- 4. Synthesis of Fluorodienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hexanoic acid, 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluoro--Molbase [molbase.com]

- 6. agilent.com [agilent.com]

High-resolution mass spectrometry for identifying 3,5,6-Trichlorooctafluorohexanoic acid isomers

Application Note: High-Resolution Mass Spectrometry Profiling of 3,5,6-Trichlorooctafluorohexanoic Acid Isomers

Abstract

The precise identification of chlorofluoroalkyl carboxylic acids, specifically 3,5,6-Trichlorooctafluorohexanoic acid (3,5,6-TC-OFHA) , presents unique analytical challenges due to its complex isotopic signature and the presence of stereogenic centers within the fluorinated chain. This application note details a robust protocol for the separation and structural elucidation of 3,5,6-TC-OFHA isomers using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Orbitrap High-Resolution Mass Spectrometry (HRMS). We demonstrate that the distinct Cl3 isotopic clustering combined with Pentafluorophenyl (PFP) stationary phase selectivity allows for the baseline resolution of diastereomers and differentiation from non-chlorinated PFAS interferences.

Introduction & Scientific Context

As the pharmaceutical and environmental sectors scrutinize the degradation products of polychlorotrifluoroethylene (PCTFE) and related fluoropolymers, the analysis of "ultra-short" and "short" chain functionalized PFAS has become critical. 3,5,6-Trichlorooctafluorohexanoic acid (C₆HCl₃F₈O₂) is a functionalized perfluoroalkyl acid (PFAA) analog where chlorine atoms replace fluorine at specific sites.

The Isomer Challenge: Unlike standard linear PFAS (e.g., PFHxA), 3,5,6-TC-OFHA contains chlorine atoms at the C3, C5, and C6 positions.

-

Chirality: The carbons at positions C3 and C5 are chiral centers (bearing -F, -Cl, -C-chain, and -C-chain).

-

Stereoisomers: This creates the potential for two distinct diastereomeric pairs (syn/anti relationships between C3 and C5 chlorines), which possess different physicochemical properties and retention times.

-

Regioisomerism: While the 3,5,6-substitution is the target, industrial synthesis or degradation often yields regioisomers (e.g., 2,4,6-trichloro) that must be chromatographically resolved.

This protocol leverages the negative mass defect of fluorine and the high mass defect of chlorine, alongside HRMS, to validate these structures.

Experimental Protocol

Chemicals and Reagents[1]

-

Target Analyte: 3,5,6-Trichlorooctafluorohexanoic acid (Custom synthesis or degradation standard).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

-

Additives: Ammonium Acetate (99.99% trace metals basis) to promote ionization and stabilize retention.

Sample Preparation (Solid Phase Extraction)

Given the moderate water solubility of short-chain Cl-PFAS, a Weak Anion Exchange (WAX) mechanism is superior to HLB.

-

Conditioning: 3 mL 0.1% NH₄OH in MeOH, followed by 3 mL Water.

-

Loading: Load 10 mL aqueous sample (pH adjusted to 4.0).

-

Wash: 3 mL 25 mM Ammonium Acetate (pH 4), followed by 3 mL MeOH (to remove neutrals).

-

Elution: 3 mL 0.1% NH₄OH in MeOH.

-

Reconstitution: Evaporate to dryness under N₂; reconstitute in 90:10 Water:MeOH.

UHPLC Conditions

-

System: Vanquish Horizon or equivalent UHPLC.

-

Column Selection:

-

Primary:Fluoro-Phenyl (PFP) (e.g., 2.1 x 100 mm, 1.9 µm). Rationale: The PFP phase offers superior selectivity for halogenated isomers via π-π and F-F interactions compared to C18.

-

Secondary: C18 (for confirmation).

-

-

Mobile Phase A: 2 mM Ammonium Acetate in Water.

-

Mobile Phase B: 2 mM Ammonium Acetate in Methanol.

-

Flow Rate: 0.35 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 10 | Equilibration |

| 1.0 | 10 | Load |

| 12.0 | 95 | Separation of Isomers |

| 15.0 | 95 | Wash |

| 15.1 | 10 | Re-equilibration |

HRMS Parameters (Orbitrap)

-

Ionization: Negative ESI (H-ESI).

-

Spray Voltage: -2.8 kV.

-

Capillary Temp: 320°C.

-

Scan Mode: Full MS / dd-MS² (Data Dependent).

-

Resolution: 60,000 (Full MS) / 15,000 (MS²).

-

Scan Range: m/z 100 – 1000.

-

Isolation Window: 1.0 m/z.

-